Lipophilicity Comparison: Branched vs. Linear Alkyl Groups
The branched isobutyl substitution on 2-(2-methylpropyl)pyrimidin-5-amine results in a higher computed partition coefficient (XLogP3 = 1.1) compared to its linear 2-propyl analog (XLogP3 = 0.7) and the lower 2-ethyl analog (XLogP3 = 0.4) [1]. This quantifies the increased lipophilicity imparted by the branched alkyl chain, which can be a critical parameter for optimizing membrane permeability in cell-based assays or for tuning solubility in organic reaction media .
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (2-isobutyl derivative, MW 151.21) |
| Comparator Or Baseline | XLogP3 = 0.7 for 2-propylpyrimidin-5-amine (MW 137.18); XLogP3 = 0.4 for 2-ethylpyrimidin-5-amine (MW 123.16) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 2-propyl; ΔXLogP3 = +0.7 vs. 2-ethyl |
| Conditions | Values computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
The quantifiable boost in LogP from a branched alkyl chain directly influences the compound's partition behavior in liquid-liquid extractions and its predicted passive membrane permeability in early drug discovery, providing a clear selection criterion over linear chain analogs for specific lead optimization campaigns.
- [1] PubChem. (2025). Computed Properties: XLogP3 for CID 43142234, CID 43670459, and CID 43142246. National Center for Biotechnology Information. View Source
